molecular formula C16H10ClF3N2O2S B2435900 N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide CAS No. 671200-99-0

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide

Cat. No.: B2435900
CAS No.: 671200-99-0
M. Wt: 386.77
InChI Key: JBTVRQWFVFTKKR-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline backbone, a sulfonamide group, and a trifluoromethyl-substituted phenyl ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonamide group and the trifluoromethyl-substituted phenyl ring. Key steps may include:

    Formation of Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonation reactions, where sulfonyl chlorides react with amines under basic conditions.

    Attachment of Trifluoromethyl-Substituted Phenyl Ring: This step often involves nucleophilic aromatic substitution reactions, where the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the sulfonamide group to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, trifluoromethyl iodide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide: shares similarities with other sulfonamide and quinoline derivatives, such as:

Uniqueness

    This compound: is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, compared to other sulfonamide and quinoline derivatives.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2S/c17-13-7-6-11(9-12(13)16(18,19)20)22-25(23,24)14-5-1-3-10-4-2-8-21-15(10)14/h1-9,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTVRQWFVFTKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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